molecular formula C22H15Br2N3O5 B11546335 2,4-dibromo-6-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 1,3-benzodioxole-5-carboxylate

2,4-dibromo-6-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 1,3-benzodioxole-5-carboxylate

Cat. No.: B11546335
M. Wt: 561.2 g/mol
InChI Key: NOUIZWZYTYYETF-NSKAYECMSA-N
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Description

2,4-dibromo-6-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 1,3-benzodioxole-5-carboxylate is a complex organic compound that features a combination of brominated aromatic rings and a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-6-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 1,3-benzodioxole-5-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Hydrazone Formation: The hydrazone linkage is formed by reacting the carbonyl compound with hydrazine or its derivatives.

    Coupling Reaction: The final coupling of the brominated aromatic ring with the benzodioxole moiety can be achieved using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,4-dibromo-6-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 1,3-benzodioxole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

2,4-dibromo-6-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 1,3-benzodioxole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 2,4-dibromo-6-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 1,3-benzodioxole-5-carboxylate involves its interaction with specific molecular targets. The brominated aromatic rings and the benzodioxole moiety may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C22H15Br2N3O5

Molecular Weight

561.2 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[(6-methylpyridine-3-carbonyl)hydrazinylidene]methyl]phenyl] 1,3-benzodioxole-5-carboxylate

InChI

InChI=1S/C22H15Br2N3O5/c1-12-2-3-14(9-25-12)21(28)27-26-10-15-6-16(23)8-17(24)20(15)32-22(29)13-4-5-18-19(7-13)31-11-30-18/h2-10H,11H2,1H3,(H,27,28)/b26-10+

InChI Key

NOUIZWZYTYYETF-NSKAYECMSA-N

Isomeric SMILES

CC1=NC=C(C=C1)C(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC4=C(C=C3)OCO4

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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